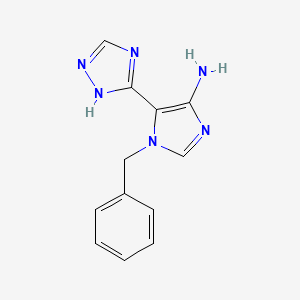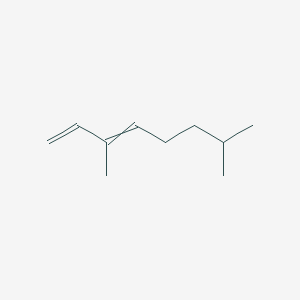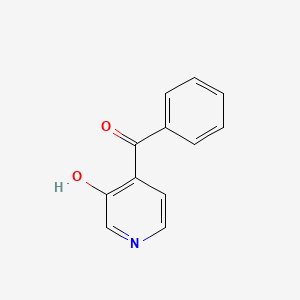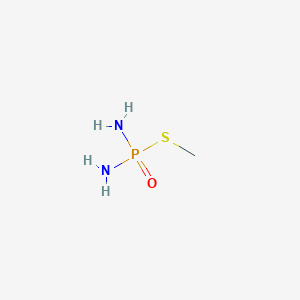
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is a heterocyclic compound that contains both imidazole and triazole rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine involves its interaction with specific molecular targets. The compound can stabilize metal ions, such as copper (I), enhancing their catalytic effects in various reactions . It is believed to promote catalysis through the stabilization of the copper (I)-oxidation state, allowing the catalytic cycle to proceed efficiently .
Comparación Con Compuestos Similares
Similar Compounds
Tris(benzyltriazolylmethyl)amine (TBTA): A tertiary amine containing the 1,2,3-triazole moiety, used as a ligand in click chemistry.
1,3,5-tris(1H-1,2,3-triazol-1-yl)benzene: Another compound with multiple triazole rings, used in various chemical applications.
Uniqueness
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is unique due to its specific combination of imidazole and triazole rings, which confer distinct chemical properties and potential biological activities. Its ability to stabilize metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
4022-84-8 |
|---|---|
Fórmula molecular |
C12H12N6 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C12H12N6/c13-11-10(12-14-7-16-17-12)18(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,16,17) |
Clave InChI |
HVUSVDMAXZGXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)



![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)



![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)



